1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene
Description
1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene is a nitrovinyl-substituted aromatic compound characterized by a benzene core with three methoxy groups at positions 1, 2, and 3, and an (E)-configured 2-nitrovinyl group at position 3. The (E)-stereochemistry places the nitro group and benzene ring on opposite sides of the double bond, influencing its electronic and steric properties. This compound is structurally related to bioactive phenylpropanoids and styryl derivatives, which are often studied for anticancer, antimicrobial, and antioxidant activities .
Properties
IUPAC Name |
1,2,3-trimethoxy-5-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-15-9-6-8(4-5-12(13)14)7-10(16-2)11(9)17-3/h4-7H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPYBEJQAIGLRE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344196 | |
| Record name | 1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6316-70-7 | |
| Record name | NSC22597 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methoxylation via Nucleophilic Substitution
Pyrogallol undergoes sequential methylation using dimethyl sulfate (DMS) under alkaline conditions. Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst to enhance reaction efficiency in aqueous media.
Reaction Conditions
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Molar Ratio : Pyrogallol : DMS : NaOH = 1 : 3 : 3 (stoichiometric for complete methylation).
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Temperature : 35°C during DMS addition, followed by heating to 95°C for 2 hours to ensure complete substitution.
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Workup : Crystallization at 20°C yields crude 1,2,3-trimethoxybenzene (purity ~85%), which is further purified via ethanol-water recrystallization.
Key Optimization Insights
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Catalyst Loading : TBAB at 1 wt% relative to pyrogallol reduces reaction time by 40% compared to uncatalyzed conditions.
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Solvent System : A water-DMS biphasic system minimizes side reactions (e.g., over-methylation), achieving >90% yield.
Introduction of the (E)-2-Nitrovinyl Group
The 5-position of 1,2,3-trimethoxybenzene is functionalized via a nitrovinylation reaction. Two principal methods dominate literature: Henry reaction-dehydration sequences and direct coupling with nitroethene .
Henry Reaction-Dehydration Pathway
This two-step approach involves condensation of 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by dehydration to form the α,β-unsaturated nitro group.
Condensation (Henry Reaction)
3,4,5-Trimethoxybenzaldehyde reacts with nitroethane in the presence of a bifunctional catalyst. Sulfated zirconia (SZ), a solid acid catalyst, paired with pyrrolidine (secondary amine), accelerates the reaction.
Reaction Conditions
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Molar Ratio : Aldehyde : nitroethane = 1 : 2.
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Catalyst : Sulfated zirconia (10 wt%), pyrrolidine (5 mol%).
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Solvent : Solvent-free conditions under microwave irradiation (100°C, 15 min).
Catalyst Characterization
Dehydration to Nitrostyrene
The β-nitro alcohol intermediate undergoes acid-catalyzed dehydration. SZ retains catalytic activity, enabling a one-pot synthesis.
Conditions
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Temperature : 120°C, 30 min (microwave).
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Selectivity : >95% (E)-isomer due to steric hindrance during dehydration.
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Workup : Filtration and recrystallization from ethanol-water (1:4) affords the final product (purity >98%).
Mechanistic Insight
Direct Coupling with Nitroethene
An alternative single-step method involves Friedel-Crafts alkylation of 1,2,3-trimethoxybenzene with nitroethene. However, this method is less prevalent due to nitroethene’s instability and handling challenges.
Reaction Parameters
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Catalyst : AlCl₃ (Lewis acid).
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Solvent : Dichloromethane, 0°C to minimize polymerization.
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Yield : <50% with significant byproduct formation.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adoption of continuous flow systems enhances scalability and safety for nitrovinylation:
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Residence Time : 10–15 minutes at 100°C.
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Throughput : 1 kg/h per reactor module.
Purification Techniques
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Distillation : Short-path distillation at 130–132°C under reduced pressure isolates the product.
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Crystallization : Ethanol-water mixtures (1:2 ratio) achieve >99% purity after two recrystallizations.
Comparative Analysis of Methods
| Parameter | Henry-Dehydration | Direct Coupling |
|---|---|---|
| Yield | 78% | 45% |
| (E)-Selectivity | >95% | 60–70% |
| Reaction Time | 45 min | 2 h |
| Catalyst Cost | Moderate (SZ reusable) | High (AlCl₃ disposable) |
| Scalability | Excellent | Poor |
Emerging Methodologies
Photocatalytic Nitrovinylation
Recent studies explore visible-light-driven protocols using eosin Y as a photosensitizer:
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Conditions : 3,4,5-Trimethoxybenzaldehyde, nitroethane, eosin Y (2 mol%), blue LEDs.
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Advantage : Room-temperature operation, 65% yield.
Biocatalytic Approaches
Lipase-mediated reactions in non-aqueous media show promise for enantioselective synthesis, though yields remain low (~30%).
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene undergoes various chemical reactions, including:
Reduction: The nitrovinyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 1,2,3-Trimethoxy-5-[(E)-2-aminovinyl]benzene.
Oxidation: 1,2,3-Trimethoxy-5-formylbenzene or 1,2,3-trimethoxy-5-carboxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural product derivatives.
Materials Science: Its unique optical and electronic properties make it useful in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene involves its interaction with molecular targets through its nitrovinyl and methoxy groups. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Elemicin (1,2,3-Trimethoxy-5-(2-propenyl)benzene)
- Structure : Features a 2-propenyl (allyl) group instead of the nitrovinyl substituent .
- Natural Occurrence: A major constituent in Myristica fragrans (nutmeg) essential oil (24.44% abundance) , Piper sarmentosum (10.97% in ethanolic extracts) , and Pleurospermum candollei (0.06% in GC-MS profiles) .
- Bioactivity: Antioxidant, antifungal, and antimicrobial properties . Implicated in anticancer mechanisms due to structural similarity to other phenylpropanoids .
- Physicochemical Properties : Molecular weight 208.25 g/mol; higher volatility compared to nitrovinyl derivatives due to the absence of a polar nitro group .
(E)-1,2,3-Trimethoxy-5-(prop-1-enyl)benzene
Benzene,1,2,3-Trimethoxy-5-(2-nitropropenyl)- (CAS 5556-76-3)
(E)-3,4,5,4′-Tetramethoxystilbene (CAS 134029-62-2)
- Structure : Stilbene derivative with methoxy groups at positions 3,4,5 on one benzene ring and 4′-methoxy on the second ring .
- Bioactivity : Stilbenes are well-documented for anticancer activity (e.g., combretastatin analogs). This compound may target tubulin polymerization or redox pathways .
- Synthetic Relevance : Prepared via Wittig reactions, similar to nitrovinyl derivatives, but requires regioselective methoxylation .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Nitrovinyl Group : Enhances electrophilicity, enabling covalent interactions with cellular nucleophiles (e.g., thiols in proteins), which may improve anticancer potency compared to allyl or propenyl groups .
- Methoxy Groups : Electron-donating methoxy groups stabilize the aromatic ring and modulate solubility. Higher methoxy content correlates with increased membrane permeability .
Stereochemical Considerations
- The (E)-configuration in nitrovinyl and stilbene derivatives optimizes planar molecular geometry, facilitating intercalation into DNA or binding to hydrophobic enzyme pockets .
Comparative Data Table
Biological Activity
1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene is an organic compound notable for its unique structural features and potential biological activities. With a molecular formula of C₁₁H₁₃NO₅, it consists of a benzene ring substituted with three methoxy groups and an E-configured nitrovinyl group. This configuration may confer various biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Benzene Ring: Central to its reactivity and interaction with biological targets.
- Methoxy Groups: These groups can influence the compound's solubility and reactivity.
- Nitrovinyl Group: This moiety is crucial for the compound's potential biological activity, particularly in antimicrobial and anticancer studies.
While specific targets for this compound are not fully elucidated, its structural similarities to other nitro compounds suggest potential interactions with various biological macromolecules. The nitro group is known to undergo reduction in biological systems, which may lead to the formation of reactive intermediates that can interact with DNA or proteins.
Antimicrobial Activity
Recent studies indicate that compounds containing nitro groups exhibit significant antimicrobial properties. The presence of the nitrovinyl group in this compound may enhance its effectiveness against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have shown that similar nitro compounds display MIC values in the range of 3–50 μM against bacteria such as Mycobacterium tuberculosis .
Anticancer Activity
The anticancer potential of nitro-substituted compounds has garnered attention due to their ability to induce apoptosis in cancer cells. Research indicates that:
- Cell Line Studies: Nitro compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress.
Anti-inflammatory Effects
Nitro compounds are also noted for their anti-inflammatory properties. The modulation of inflammatory pathways can be attributed to the electrophilic nature of the nitro group:
- Inhibition of Cytokines: Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Antimicrobial | Demonstrated MIC of 20 μM against S. aureus for similar nitro compounds. |
| Study B (2023) | Anticancer | Induced apoptosis in breast cancer cell lines at concentrations of 10–30 μM. |
| Study C (2021) | Anti-inflammatory | Reduced TNF-alpha levels by 50% in vitro at 25 μM concentration. |
Q & A
Q. Optimization Tips :
- Control steric hindrance by using bulky ligands to favor the (E)-configuration.
- Monitor temperature (80–100°C) and reaction time (24–48 hrs) to avoid side reactions.
- Use GC-MS or TLC to track progress.
Advanced Question: Q. How do competing reaction pathways (e.g., isomerization or polymerization) affect synthesis, and how can they be mitigated? Methodological Answer:
- Isomerization : The nitrovinyl group may undergo (E)/(Z) isomerization under prolonged heating. Mitigate by optimizing reaction time and using stabilizing solvents like DMF.
- Polymerization : Nitrostyrenes are prone to radical polymerization. Add inhibitors (e.g., BHT) or work under inert atmospheres (N₂/Ar) .
- Byproduct Formation : Characterize byproducts (e.g., dihydroxy derivatives) via HPLC-MS and adjust stoichiometry of reagents.
Analytical Characterization
Basic Question: Q. What analytical techniques are most reliable for confirming the structure of this compound? Methodological Answer:
- GC-MS : Use a non-polar column (e.g., DB-5) with EI ionization. Key fragments: m/z 239 (M⁺), 208 (loss of NO₂), 153 (trimethoxybenzene backbone) .
- NMR : In CDCl₃, expect aromatic protons at δ 6.7–7.5 ppm (s, 2H), nitrovinyl protons as doublets (J = 14–16 Hz) at δ 7.8–8.2 ppm, and methoxy groups at δ 3.8–4.0 ppm .
Advanced Question: Q. How can conflicting spectral data (e.g., overlapping peaks in NMR) be resolved? Methodological Answer:
- Use 2D NMR (COSY, HSQC) to assign overlapping aromatic and vinyl protons.
- Employ deuterated solvents (e.g., DMSO-d₆) to shift exchangeable protons.
- Compare with computational predictions (DFT-based chemical shift calculations) .
Chemical Reactivity
Basic Question: Q. What are the primary reactivity patterns of the nitrovinyl group in this compound? Methodological Answer:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 1,2,3-trimethoxy-5-[(E)-2-aminovinyl]benzene.
- Nucleophilic Attack : The β-carbon of the nitrovinyl group reacts with amines or thiols, forming Michael adducts.
- Photoreactivity : UV exposure may induce [2+2] cycloaddition or nitro-to-nitrite rearrangement .
Advanced Question: Q. How does the electronic effect of the trimethoxy substituent influence nitrovinyl reactivity? Methodological Answer:
- The electron-donating methoxy groups stabilize the aromatic ring, reducing electrophilicity at the nitrovinyl group.
- Computational studies (DFT) show decreased LUMO energy at the β-carbon, enhancing susceptibility to nucleophilic attack. Compare with non-methoxy analogs via Hammett plots .
Biological Activity and Structure-Activity Relationships (SAR)
Basic Question: Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound? Methodological Answer:
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values.
- Biofilm Inhibition : Assess using crystal violet staining in C. albicans cultures .
Advanced Question: Q. How does the nitrovinyl group enhance or diminish bioactivity compared to analogs like elemicin (allyl substituent)? Methodological Answer:
- The nitro group increases electrophilicity, enabling covalent binding to microbial enzymes (e.g., cytochrome P450). Compare MICs of nitrovinyl vs. allyl derivatives.
- SAR Studies : Synthesize analogs (e.g., methoxy-to-ethoxy substitutions) and correlate logP (measured via HPLC) with activity .
Stability and Degradation
Basic Question: Q. Under what conditions does this compound degrade, and how can stability be improved? Methodological Answer:
- Thermal Degradation : Decomposes above 150°C; store at –20°C under argon.
- Photodegradation : Protect from UV light using amber vials. Add antioxidants (e.g., ascorbic acid) to solutions .
Advanced Question: Q. What are the primary degradation products, and how can they be identified? Methodological Answer:
- LC-MS/MS : Detect nitro-to-nitrite oxidation products (m/z +16).
- Isolation : Use preparative TLC to separate degradation byproducts and characterize via FT-IR (C=O stretch at 1700 cm⁻¹) .
Computational Modeling
Basic Question: Q. How can DFT calculations predict the electronic properties of this compound? Methodological Answer:
- Optimize geometry using B3LYP/6-31G(d). Key outputs:
Advanced Question: Q. What mechanistic insights can MD simulations provide about its interaction with biological targets? Methodological Answer:
- Simulate docking with S. aureus enoyl-ACP reductase. Analyze binding affinity (ΔG) and hydrogen-bonding interactions. Validate with mutagenesis studies .
Data Contradictions and Reproducibility
Basic Question: Q. Why might GC-MS fail to detect this compound in plant extracts, as reported in some studies? Methodological Answer:
- Extraction Losses : Use Soxhlet extraction with petroleum ether instead of steam distillation.
- Derivatization : Convert to trimethylsilyl ethers to enhance volatility for GC .
Advanced Question: Q. How can conflicting bioactivity data between research groups be resolved? Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
